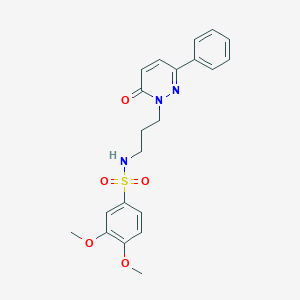

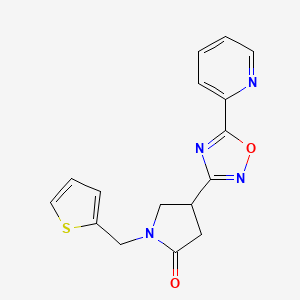

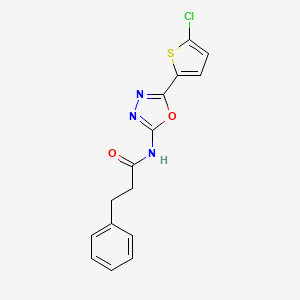

3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly known as "compound X" and has been synthesized using various methods.

Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

Inhibitors of Kynurenine 3-Hydroxylase : Compounds including variants of 3,4-dimethoxybenzenesulfonamide have been evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds showed high affinity in vitro and effectively blocked rat and gerbil kynurenine 3-hydroxylase after oral administration. Such inhibitors are crucial for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial Activity : Novel thiourea derivatives bearing benzenesulfonamide moieties, inspired from antituberculosis pro-drugs, have been synthesized and screened for activity against Mycobacterium tuberculosis. These compounds, including variations of 3,4-dimethoxybenzenesulfonamide, exhibited significant antimicrobial activity (Ghorab et al., 2017).

Inhibitors of Various Enzymes : Benzenesulfonamides incorporating triazine moieties have shown inhibition of acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Antitumor and Anti-Cancer Activity

In Vitro Antitumor Activity : Certain benzenesulfonamide derivatives have exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. These compounds' potential interaction with the KSHV thymidylate synthase complex has been further studied, indicating their relevance in cancer research (Fahim & Shalaby, 2019).

Antimicrobial and Antifungal Activity : Synthesized benzenesulfonamide derivatives displayed interesting antimicrobial and antifungal activities, with some compounds showing higher activity compared to reference drugs (Ghorab et al., 2017).

Apoptosis-Inducing Activity in Cancer Cell Lines : Novel benzenesulfonamide derivatives have shown cytotoxic activity toward various human cancer cell lines, with certain compounds inducing apoptosis-like changes and caspase activity. This points to their potential use in cancer treatment (Żołnowska et al., 2016).

Other Applications

- Photophysical Effects in Metal Complexes : The effects of metal-carbon bonds in ortho-metalated complexes of iridium(III) and rhodium(III) have been studied using compounds including variants of 3,4-dimethoxybenzenesulfonamide. These studies are vital for understanding the photophysical properties of such complexes (Sprouse et al., 1984).

properties

IUPAC Name |

3,4-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-28-19-11-9-17(15-20(19)29-2)30(26,27)22-13-6-14-24-21(25)12-10-18(23-24)16-7-4-3-5-8-16/h3-5,7-12,15,22H,6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCBJSPEMDGBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)

![6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819760.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2819768.png)

![(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2819769.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2819772.png)

![Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2819774.png)